molecular formula C13H11ClN2O4S B13187249 Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate

Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate

Cat. No.: B13187249
M. Wt: 326.76 g/mol
InChI Key: LTUPLJFJPDROQP-UHFFFAOYSA-N
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Description

Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate is an organic compound with the molecular formula C13H11ClN2O4S It is a derivative of carbamate and pyridine, featuring a benzyl group and a chlorosulfonyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate typically involves the reaction of benzyl carbamate with 6-chlorosulfonylpyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Benzyl carbamate and 6-chlorosulfonylpyridine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

    Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reactants: Large quantities of benzyl carbamate and 6-chlorosulfonylpyridine are handled using automated systems.

    Optimized Reaction Conditions: The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamide derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., sodium hydroxide).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

    Substitution: Formation of N-substituted carbamates or sulfonamides.

    Reduction: Formation of sulfonamide derivatives.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

    Pathways Involved: It may inhibit or modulate the activity of enzymes, leading to changes in cellular processes such as signal transduction or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate
  • Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate
  • Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate

Uniqueness

Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C13H11ClN2O4S

Molecular Weight

326.76 g/mol

IUPAC Name

benzyl N-(6-chlorosulfonylpyridin-3-yl)carbamate

InChI

InChI=1S/C13H11ClN2O4S/c14-21(18,19)12-7-6-11(8-15-12)16-13(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)

InChI Key

LTUPLJFJPDROQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CN=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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